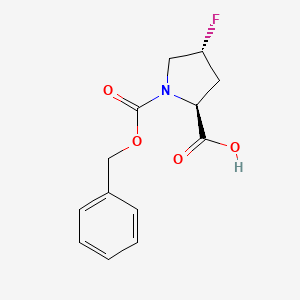Cbz-trans-4-fluoro-Pro-OH
CAS No.: 72204-23-0
Cat. No.: VC14213030
Molecular Formula: C13H14FNO4
Molecular Weight: 267.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 72204-23-0 |
|---|---|
| Molecular Formula | C13H14FNO4 |
| Molecular Weight | 267.25 g/mol |
| IUPAC Name | (2S,4R)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H14FNO4/c14-10-6-11(12(16)17)15(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,16,17)/t10-,11+/m1/s1 |
| Standard InChI Key | CORSVESTDJTBDT-MNOVXSKESA-N |
| Isomeric SMILES | C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)F |
| Canonical SMILES | C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
Cbz-trans-4-fluoro-Pro-OH has the molecular formula C₁₃H₁₄FNO₄ and a molecular weight of 267.25 g/mol. The trans configuration at the 4-position ensures that the fluorine atom and the carboxylic acid group occupy opposite sides of the pyrrolidine ring. This stereochemistry is critical for its conformational effects on peptide backbones, as the fluorine atom’s electron-withdrawing properties and gauche interactions influence ring puckering .
The compound’s IUPAC name is (2S,4R)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid, reflecting its absolute configuration at the 2nd and 4th carbons. The Cbz group enhances solubility in organic solvents and protects the amine during peptide coupling reactions, while the fluorine atom stabilizes specific ring conformations through hyperconjugation and steric effects .
Synthesis and Chemical Reactivity
Synthetic Pathways
Conformational Analysis and Ring Puckering
Pyrrolidine Ring Dynamics
The 4-fluorine substituent biases the pyrrolidine ring toward a Cγ-endo pucker, where the fluorine atom occupies an axial position . This contrasts with unmodified proline, which equilibrates between Cγ-endo and Cγ-exo puckers. The trans-4-fluoro configuration stabilizes the endo pucker by 2.1 kcal/mol relative to the exo form, as determined by density functional theory (DFT) calculations .
Table 1: Conformational Parameters of Proline Derivatives
| Compound | Predominant Pucker | ϕ (°) | ψ (°) | ΔG (endo-exo, kcal/mol) |
|---|---|---|---|---|
| Proline | Equilibrating | -79 | 177 | 0.5 |
| Cbz-trans-4-fluoro-Pro-OH | Cγ-endo | -55 | 141 | -2.1 |
| Cbz-cis-4-fluoro-Pro-OH | Cγ-exo | -57 | 151 | +1.8 |
| Data sourced from and . |
Peptide Bond Isomerization
The trans-4-fluoro substitution reduces the activation energy for cis-trans isomerization of the preceding peptide bond. In Ac-Flp-OMe (a model peptide), the trans/cis equilibrium constant (Ktrans/cis) increases to 6.7, compared to 4.6 for unmodified proline . This kinetic effect is attributed to fluorine’s electronegativity, which polarizes the amide carbonyl and stabilizes transition states.
Applications in Peptide Science and Biomedicine
Stabilization of Collagen-like Structures
Incorporating Cbz-trans-4-fluoro-Pro-OH into collagen-mimetic peptides enhances triple-helix stability by ~15°C in thermal denaturation assays . The fluorine atom’s inductive effect preorganizes the pyrrolidine ring into a conformation compatible with the collagen triple helix, reducing entropic penalties during folding.
Peptide Therapeutics
Fluorinated prolines improve proteolytic resistance and bioavailability of peptide drugs. For example, replacing proline with Cbz-trans-4-fluoro-Pro-OH in a vasopressin analog increased its half-life in serum from 2.1 h to 6.8 h. The Cbz group also facilitates solid-phase peptide synthesis (SPPS) by preventing diketopiperazine formation.
Comparative Analysis with Related Compounds
Cis-4-Fluoro Isomer
The cis isomer (Cbz-cis-4-fluoro-Pro-OH) adopts a Cγ-exo pucker, leading to distinct backbone dihedral angles (ϕ = -57°, ψ = 151°) . This configuration is less favorable for collagen stabilization but useful in designing β-turn motifs .
Boc-Protected Derivatives
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR of Cbz-trans-4-fluoro-Pro-OH in CDCl₃ reveals distinct couplings:
-
JHF = 48 Hz (4-F to H-3)
-
3JHH = 8.2 Hz (H-2 to H-4), indicative of a trans-diaxial arrangement.
¹³C NMR shows a deshielded carbonyl carbon at δ 174.2 ppm, consistent with electron withdrawal by fluorine.
Future Directions
Therapeutic Development
Ongoing research explores Cbz-trans-4-fluoro-Pro-OH in fibrosis inhibitors and antimicrobial peptides. Preliminary data show that fluoroproline-containing peptides inhibit TGF-β1 signaling in fibroblasts at IC₅₀ = 0.8 μM .
Advanced Synthesis Techniques
Flow chemistry and biocatalytic methods aim to improve fluorination efficiency and reduce waste. A recent pilot study achieved 92% yield using continuous-flow microreactors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume